N-butyl-4-(1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Description

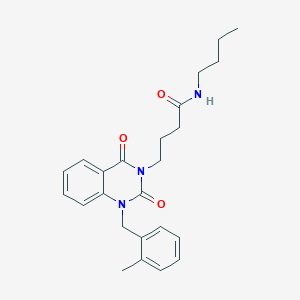

N-butyl-4-(1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a quinazolin-dione derivative characterized by a 1,2-dihydroquinazolin-3(4H)-yl core substituted with a 2-methylbenzyl group at position 1 and a butanamide chain at position 2. This compound belongs to a broader class of quinazolin-diones, which are explored for diverse biological activities, including antiviral and herbicidal applications .

Properties

IUPAC Name |

N-butyl-4-[1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3/c1-3-4-15-25-22(28)14-9-16-26-23(29)20-12-7-8-13-21(20)27(24(26)30)17-19-11-6-5-10-18(19)2/h5-8,10-13H,3-4,9,14-17H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPBUTXEESHIKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-butyl-4-(1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

This compound features a butanamide group and a quinazoline core, which are pivotal in its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that quinazoline derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

Key Findings:

- Cell Lines Tested: A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).

- IC50 Values: Some derivatives showed IC50 values in the low micromolar range, indicating potent antitumor effects .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Quinazoline derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. The exact mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Case Study:

A study examining the antibacterial effects of related compounds found that modifications in the side chains significantly influenced their efficacy against resistant strains of bacteria such as MRSA .

In Vitro Studies

In vitro studies have provided insights into the biological activity of this compound. The following table summarizes key findings from recent research:

| Study | Biological Activity | Cell Line/Bacteria | IC50/MIC |

|---|---|---|---|

| Study 1 | Antitumor | A549 | 6.26 µM |

| Study 2 | Antimicrobial | MRSA | 0.41 µg/mL |

| Study 3 | Antitumor | HCC827 | 6.48 µM |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. Modifications in the side chains and functional groups can lead to enhanced potency or selectivity against specific targets.

Research Insights:

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a quinazoline derivative with a butanamide side chain. Its molecular formula is with a molecular weight of 370.45 g/mol. The presence of the quinazoline moiety suggests potential biological activities, particularly in the realm of drug development.

Pharmacological Applications

-

Anticonvulsant Activity :

- Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticonvulsant properties. For instance, similar compounds have shown effectiveness in maximal electroshock seizure (MES) models with ED50 values lower than those of established drugs like phenobarbital . This suggests that N-butyl-4-(1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide may have similar or enhanced anticonvulsant activity.

- Cancer Research :

- Neuroprotective Effects :

Table 1: Summary of Pharmacological Studies on Quinazoline Derivatives

Synthesis and Development

The synthesis of this compound involves several steps starting from readily available precursors. The synthetic route typically includes the formation of the quinazoline core followed by the introduction of the butanamide side chain through acylation reactions.

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Compound 27 (N-(4-Methoxybutyl)-4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide) shares the quinazolin-dione core but differs in substituents:

- Position 1 : 4-methylbenzyl (vs. 2-methylbenzyl in the target compound).

- Position 4 : Benzamide-linked 4-methoxybutyl (vs. direct N-butyl butanamide).

Key Differences :

- The methoxybutyl-benzamide chain in Compound 27 introduces additional polarity, which could affect solubility and pharmacokinetics.

Table 1: Structural Comparison of Quinazolin-dione Derivatives

Benzotriazinone Carboxamides

The benzotriazinone carboxamide series (e.g., 14a–14n) replaces the quinazolin-dione core with a benzotriazin-4(3H)-one scaffold . For example:

- 14a : N-Ethyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide.

- 14n : N-Phenyl derivative with similar amide linkage.

Key Differences :

- Core Heterocycle: Benzotriazinone lacks the fused benzene ring of quinazolin-diones, altering π-π stacking interactions and electronic properties.

- Synthesis Routes: Benzotriazinones are synthesized via diazotization of anthranilamide derivatives, whereas quinazolin-diones often use isatoic anhydride or triphosgene-mediated cyclization .

Table 2: Core Heterocycle Comparison

Herbicidal Quinazolin-dione Derivatives

Compounds like 2 (2-(6-(2-chloro-4-trifluoromethylphenoxy)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl) acetate) feature phenoxy-substituted quinazolin-diones optimized for herbicidal activity .

Key Differences :

- Substituents: The target compound lacks the 2-chloro-4-trifluoromethylphenoxy group, which is critical for herbicidal action in Compound 2.

- Side Chain : The acetate group in Compound 2 is hydrolyzed to carboxylic acid in vivo, whereas the butanamide chain in the target compound may resist hydrolysis, prolonging bioavailability.

Brominated Analogues

The brominated derivative 892287-57-9 (4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide) highlights the impact of halogenation :

- Position 6 : Bromine increases molecular weight and may enhance binding via halogen bonds.

- N-Substituent: 2-Methoxybenzyl (vs.

Table 3: Impact of Halogenation and Substituents

| Compound | Substituent at Position 6 | N-Substituent | Potential Effect |

|---|---|---|---|

| Target Compound | H | 2-Methylbenzyl | Moderate lipophilicity |

| 892287-57-9 | Br | 2-Methoxybenzyl | Enhanced target binding |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing N-butyl-4-(1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the quinazolinone core. Key steps include:

- Condensation : Reacting anthranilic acid derivatives with urea or thiourea under reflux in acetic acid to form the quinazolinone ring .

- Alkylation : Introducing the 2-methylbenzyl group via nucleophilic substitution using alkyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Amidation : Coupling the intermediate with N-butylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane at room temperature .

- Optimization : Reaction yields (typically 50–70%) are improved by controlling temperature, solvent polarity, and catalyst selection (e.g., DMAP for amidation) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to verify substituent positions on the quinazolinone core and butanamide chain. Aromatic protons in the 7.0–8.5 ppm range confirm the quinazoline structure .

- Mass Spectrometry (ESI-MS) : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H] peaks matching theoretical values) .

- FT-IR : Absorption bands at ~1700 cm (C=O stretch) and ~1650 cm (amide bond) confirm functional groups .

- Melting Point Analysis : Sharp melting points (e.g., 200–250°C) indicate purity, with deviations suggesting impurities requiring recrystallization .

Advanced Research Questions

Q. How can computational chemistry methods enhance the design of efficient synthetic pathways for this compound?

- Methodological Answer :

- Reaction Path Prediction : Quantum chemical calculations (e.g., DFT) simulate transition states to identify energetically favorable pathways, reducing trial-and-error experimentation .

- Solvent Optimization : COSMO-RS models predict solvent effects on reaction rates and selectivity, guiding solvent choices (e.g., DMF vs. THF) .

- Machine Learning : Training models on existing quinazoline synthesis data to predict optimal catalysts (e.g., Pd vs. Cu) and reaction times .

- Case Study : ICReDD’s approach integrates computational screening with experimental validation, cutting synthesis development time by 40% .

Q. What strategies resolve discrepancies in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Standardized Assays : Replicate studies using uniform protocols (e.g., fixed cell lines, incubation times) to minimize variability. For example, use HepG2 cells for cytotoxicity assays with 48-hour exposure .

- Dose-Response Curves : Compare EC values across studies; outliers may arise from impurities, prompting re-evaluation via HPLC .

- Structural Analog Comparison : Cross-reference activity data with structurally similar compounds (e.g., fluorobenzyl-substituted analogs) to identify substituent-specific trends .

Q. How do modifications to the quinazolinone core or substituents affect the compound’s interaction with biological targets?

- Methodological Answer :

- SAR Studies : Systematic substitution (e.g., replacing 2-methylbenzyl with 4-fluorobenzyl) and evaluation via enzyme inhibition assays (e.g., kinase profiling) reveal critical substituents. For example, bulky groups at the N1 position reduce solubility but enhance target binding .

- Molecular Docking : Simulations using AutoDock Vina identify binding poses in enzyme active sites (e.g., EGFR kinase), guiding rational design .

- Biochemical Validation : Surface plasmon resonance (SPR) measures binding kinetics (k/k) to validate computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.